Tricarbonyl(p-xylene)chromium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

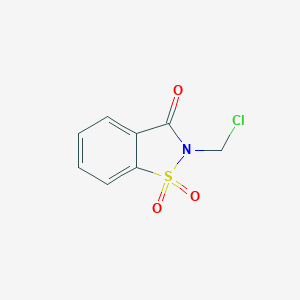

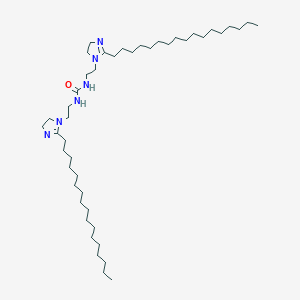

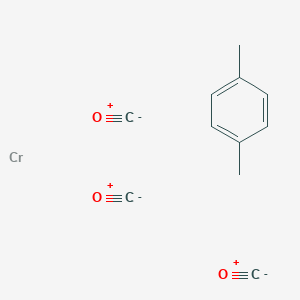

Tricarbonyl(p-xylene)chromium, also known as Cr(CO)3(p-xylene), is a coordination complex of chromium that has gained significant attention in the field of organic synthesis due to its unique catalytic properties. This compound is a yellow crystalline solid that is soluble in common organic solvents such as chloroform and benzene.

Wissenschaftliche Forschungsanwendungen

Tricarbonyl(p-xylene)chromium has been widely used as a catalyst in various organic synthesis reactions. It has been shown to be effective in the synthesis of various organic compounds such as aldehydes, ketones, and carboxylic acids. Additionally, it has been used in the synthesis of natural products such as terpenoids and steroids. The catalytic activity of tricarbonyl(p-xylene)chromium is due to its ability to activate C-H bonds, which allows for the formation of new carbon-carbon bonds.

Wirkmechanismus

The mechanism of action of tricarbonyl(p-xylene)chromium involves the activation of C-H bonds through the formation of a chromium-carbon intermediate. This intermediate undergoes a series of reactions that ultimately lead to the formation of a new carbon-carbon bond. The catalytic activity of tricarbonyl(p-xylene)chromium is highly dependent on the nature of the substrate and the reaction conditions.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of tricarbonyl(p-xylene)chromium. However, it has been shown to be relatively stable and non-toxic under normal laboratory conditions. It is important to note that this compound should be handled with care as it is a potential carcinogen.

Vorteile Und Einschränkungen Für Laborexperimente

Tricarbonyl(p-xylene)chromium has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, easy to handle, and has a high catalytic activity. Additionally, it can be easily synthesized in the laboratory. However, it also has some limitations. It is sensitive to air and moisture, which can lead to the formation of unwanted by-products. Additionally, it can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.

Zukünftige Richtungen

There are several future directions for the research on tricarbonyl(p-xylene)chromium. One potential direction is the development of new synthetic methods that utilize this compound as a catalyst. Additionally, there is a need for further research on the mechanism of action of tricarbonyl(p-xylene)chromium, which could lead to the development of more efficient catalysts. Finally, there is a need for research on the toxicity and environmental impact of tricarbonyl(p-xylene)chromium, which could inform the development of safer and more sustainable synthetic methods.

Conclusion

Tricarbonyl(p-xylene)chromium is a coordination complex of chromium that has shown significant potential as a catalyst in organic synthesis reactions. It has a high catalytic activity and can be easily synthesized in the laboratory. However, it also has some limitations and potential toxicity concerns. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and sustainable synthetic methods.

Synthesemethoden

The synthesis of tricarbonyl(p-xylene)chromium can be achieved by the reaction of chromium hexacarbonyl with p-xylene in the presence of a reducing agent such as sodium amalgam. The reaction proceeds through the reduction of chromium hexacarbonyl to tricarbonylchromium, followed by the substitution of one CO ligand with p-xylene. The resulting product is then purified by recrystallization from a suitable solvent.

Eigenschaften

CAS-Nummer |

12129-27-0 |

|---|---|

Produktname |

Tricarbonyl(p-xylene)chromium |

Molekularformel |

C11H10CrO3 6* |

Molekulargewicht |

242.19 g/mol |

IUPAC-Name |

carbon monoxide;chromium;1,4-xylene |

InChI |

InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |

InChI-Schlüssel |

SZFONDSPNNKEQT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Kanonische SMILES |

CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.